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Spectroscopic Data for 2-Cyclopropyloxazole-4-carbonitrile Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

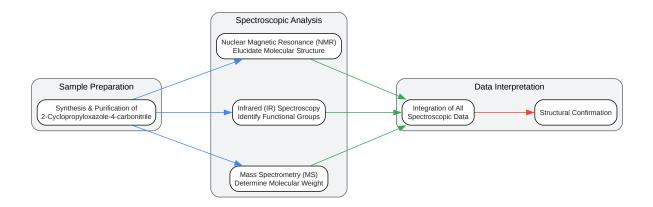
Compound of Interest		
Compound Name:	2-Cyclopropyloxazole-4- carbonitrile	
Cat. No.:	B1423247	Get Quote

An extensive search for publicly available spectroscopic data (NMR, IR, MS) for **2-cyclopropyloxazole-4-carbonitrile** did not yield specific experimental datasets. While basic physical properties such as boiling point (256.6±13.0 °C) and density (1.26±0.1 g/cm³) are documented, detailed spectral information remains elusive in the public domain.[1]

Researchers, scientists, and drug development professionals seeking this information may need to perform their own analytical characterization or consult proprietary chemical databases. Commercial suppliers of this compound may possess spectroscopic data, but it is not guaranteed to be publicly accessible.

To aid researchers in the potential characterization of **2-cyclopropyloxazole-4-carbonitrile**, a general workflow for spectroscopic analysis is outlined below. This workflow represents a typical approach for the structural elucidation of a novel or uncharacterized small molecule.





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A generalized workflow for the spectroscopic analysis of a chemical compound.

Hypothetical Spectroscopic Data and Experimental Protocols

While specific data is unavailable, this section provides a hypothetical overview of the expected spectroscopic characteristics and the methodologies that would be used to obtain them.

Table 1: Hypothetical Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	C7H6N2O
Molecular Weight	134.14 g/mol
Ionization Mode	Electrospray Ionization (ESI)
Expected [M+H]+	135.0553

Experimental Protocol for Mass Spectrometry:



A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) would be utilized. The sample would be dissolved in a suitable solvent, such as acetonitrile or methanol, and introduced into the instrument via direct infusion or liquid chromatography. For positive ion mode ESI, a dilute solution of formic acid would typically be added to the solvent to facilitate protonation. The instrument would be calibrated using a known standard to ensure mass accuracy.

Table 2: Hypothetical Infrared (IR) Spectroscopy Data

Functional Group	Expected Wavenumber (cm ⁻¹)
C≡N (Nitrile)	~2230
C=N (Oxazole Ring)	~1650
C=C (Oxazole Ring)	~1580
C-O-C (Oxazole Ring)	~1100
C-H (Cyclopropyl)	~3080

Experimental Protocol for IR Spectroscopy:

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an attenuated total reflectance (ATR) accessory could be used, where the solid sample is placed directly onto the crystal surface. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹, and a background spectrum would be subtracted.

Table 3: Hypothetical ¹H NMR Spectroscopy Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3	S	1H	Oxazole H-5
~2.2	m	1H	Cyclopropyl CH
~1.2	m	4H	Cyclopropyl CH2



Table 4: Hypothetical ¹³C NMR Spectroscopy Data

Chemical Shift (δ, ppm)	Assignment
~165	Oxazole C-2
~145	Oxazole C-5
~120	Oxazole C-4
~115	Nitrile CN
~15	Cyclopropyl CH
~10	Cyclopropyl CH2

Experimental Protocol for NMR Spectroscopy:

The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

In conclusion, while a comprehensive, publicly available dataset for **2-cyclopropyloxazole-4-carbonitrile** is not currently available, the information and hypothetical data presented here provide a framework for the expected analytical results and the methodologies required for their acquisition. Researchers are encouraged to perform their own analyses to obtain definitive spectroscopic data for this compound.

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References



- 1. 2-cyclopropyloxazole-4-carbonitrile | 1159734-36-7 [amp.chemicalbook.com]
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